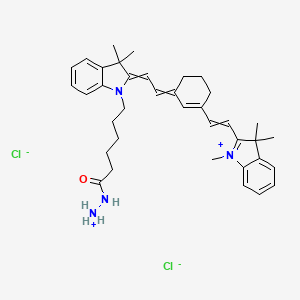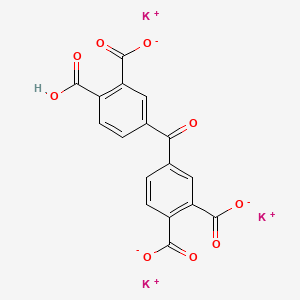
Tripotassium hydrogen 4,4'-carbonylbisphthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tripotassium hydrogen 4,4’-carbonylbisphthalate is a chemical compound with the molecular formula C17H7K3O9. It is known for its unique structure, which includes three potassium ions and a hydrogen ion bonded to a 4,4’-carbonylbisphthalate moiety. This compound is used in various scientific research applications due to its distinct chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tripotassium hydrogen 4,4’-carbonylbisphthalate typically involves the reaction of 4,4’-carbonylbisphthalic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization. The reaction conditions include maintaining a specific pH and temperature to ensure the complete reaction of the acid with the base .
Industrial Production Methods
In industrial settings, the production of tripotassium hydrogen 4,4’-carbonylbisphthalate follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the product. The crystallization process is optimized to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Tripotassium hydrogen 4,4’-carbonylbisphthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylate derivatives, while reduction reactions may produce alcohol derivatives .
Aplicaciones Científicas De Investigación
Tripotassium hydrogen 4,4’-carbonylbisphthalate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tripotassium hydrogen 4,4’-carbonylbisphthalate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to tripotassium hydrogen 4,4’-carbonylbisphthalate include:
- Tripotassium hydrogen phthalate
- Tripotassium hydrogen terephthalate
- Tripotassium hydrogen isophthalate
Uniqueness
Tripotassium hydrogen 4,4’-carbonylbisphthalate is unique due to its specific structure and the presence of the 4,4’-carbonylbisphthalate moiety. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Propiedades
Número CAS |
68226-90-4 |
|---|---|
Fórmula molecular |
C17H7K3O9 |
Peso molecular |
472.5 g/mol |
Nombre IUPAC |
tripotassium;4-(4-carboxy-3-carboxylatobenzoyl)phthalate |
InChI |
InChI=1S/C17H10O9.3K/c18-13(7-1-3-9(14(19)20)11(5-7)16(23)24)8-2-4-10(15(21)22)12(6-8)17(25)26;;;/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26);;;/q;3*+1/p-3 |
Clave InChI |
COHGWCHNMXQLHV-UHFFFAOYSA-K |
SMILES canónico |
C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)O.[K+].[K+].[K+] |
Números CAS relacionados |
2479-49-4 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



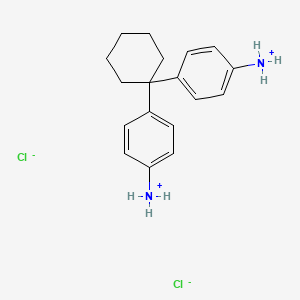

![1,3,6-Naphthalenetrisulfonic acid, 7,7'-[(2-hydroxy-1,3-propanediyl)bis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt](/img/structure/B13790062.png)

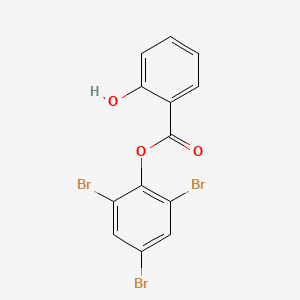
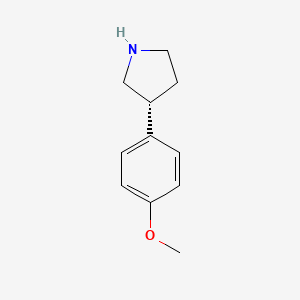
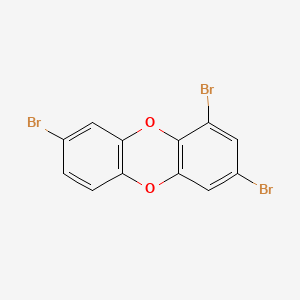

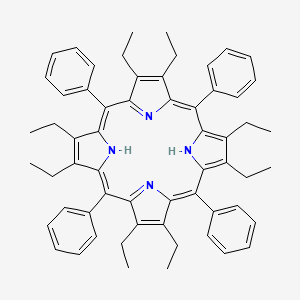

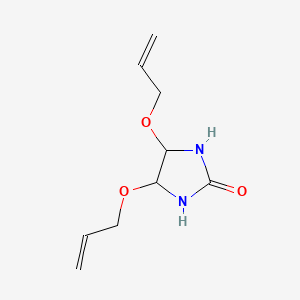
![(3aS,7R,7aS)-5-amino-7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyridin-4-one](/img/structure/B13790106.png)
